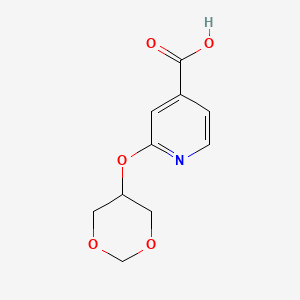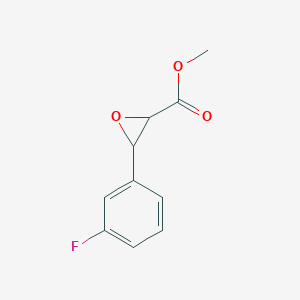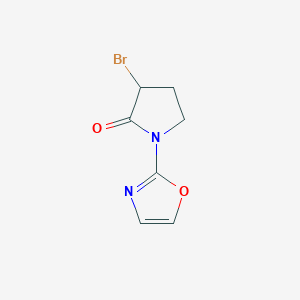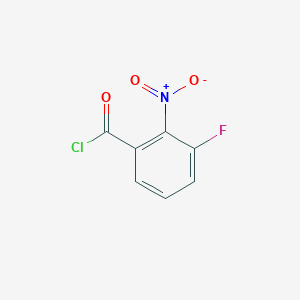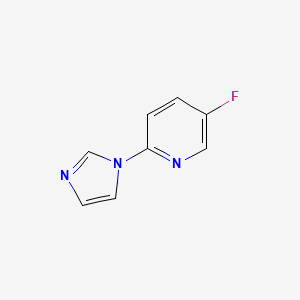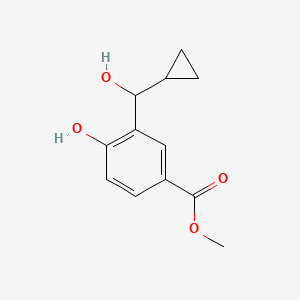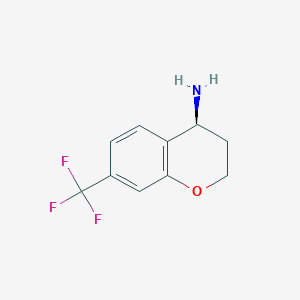
(S)-7-(trifluoromethyl)chroman-4-amine
Descripción general
Descripción
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of these compounds typically includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
For a related compound, (S)-6-(trifluoromethyl)chroman-4-amine, the molecular weight is 217.188, the density is predicted to be 1.289±0.06 g/cm3, and the boiling point is predicted to be 230.8±40.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A study by Sosnovskikh et al. (2006) explored the synthesis of 3-(polyhaloacyl)chromones, which react with amines to form various chroman-4-ones derivatives. This research is significant for understanding the chemical properties and potential applications of compounds like (S)-7-(trifluoromethyl)chroman-4-amine in synthetic chemistry (Sosnovskikh, Irgashev, & Barabanov, 2006).
Catalysis and Amidation Reactions
Wang et al. (2018) reported that 2,4-bis(trifluoromethyl)phenylboronic acid is effective for catalyzing dehydrative amidation between carboxylic acids and amines, highlighting the relevance of trifluoromethyl groups in facilitating such reactions (Wang, Lu, & Ishihara, 2018).
Pharmaceutical and Agrochemical Synthesis
Cho et al. (2010) described a method for adding trifluoromethyl groups to various aryl substrates, emphasizing the importance of the trifluoromethyl group in pharmaceutical and agrochemical compounds (Cho et al., 2010).
Organic Synthesis
Chu and Qing (2014) discussed oxidative trifluoromethylation reactions, which are crucial for constructing carbon-CF3 bonds in organic synthesis. These reactions have potential applications in life science fields (Chu & Qing, 2014).
Energetic Materials
Yan et al. (2021) synthesized a trifluoromethyl-containing energetic molecule with potential applications as heat-resistant material (Yan et al., 2021).
Asymmetric Synthesis in Pharmaceuticals
Mei et al. (2016) reviewed the use of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for asymmetric synthesis of trifluoromethyl-containing amines and amino acids, highlighting its importance in pharmaceutical synthesis (Mei, Xie, Han, & Soloshonok, 2016).
Coordination Chemistry
Menzies and Squattrito (2001) studied the coordination geometries of 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione complexes, contributing to the understanding of metal-ligand interactions involving trifluoromethyl groups (Menzies & Squattrito, 2001).
Medicinal Chemistry
Schiesser et al. (2020) synthesized and evaluated N-trifluoromethyl amines and azoles, examining their stability and properties for potential drug design applications (Schiesser et al., 2020).
Propiedades
IUPAC Name |
(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677271 | |
| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-(trifluoromethyl)chroman-4-amine | |
CAS RN |
1140496-05-4 | |
| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



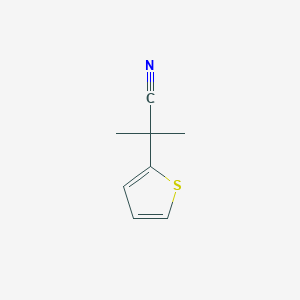
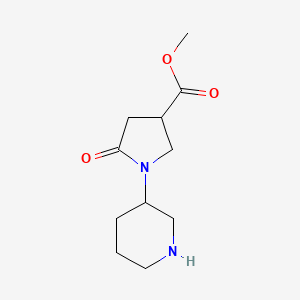
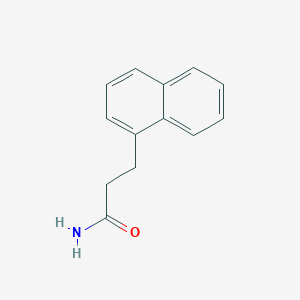
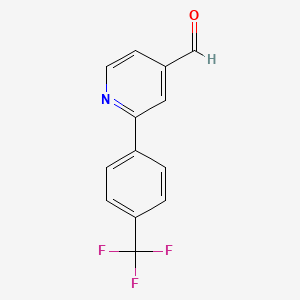
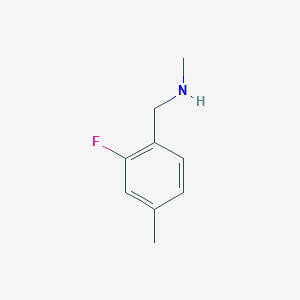
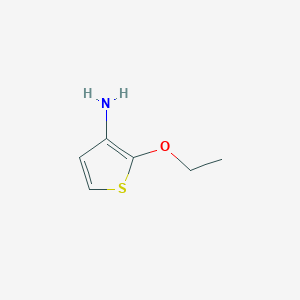
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
